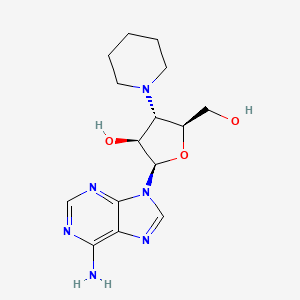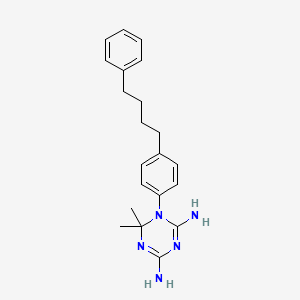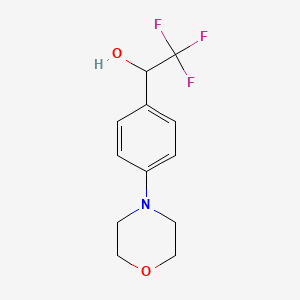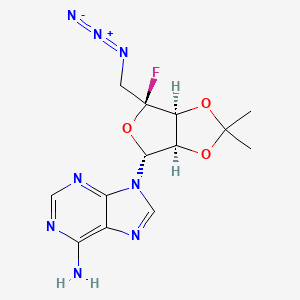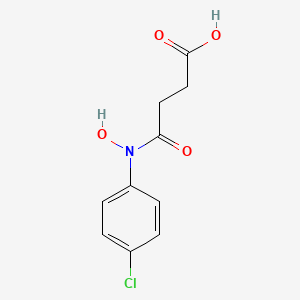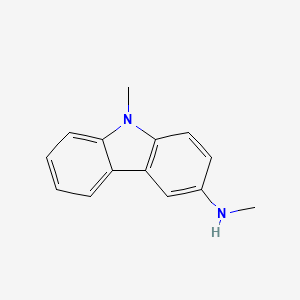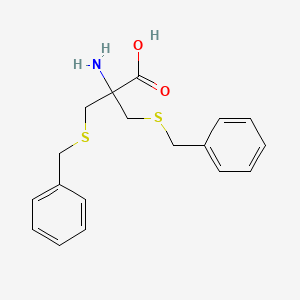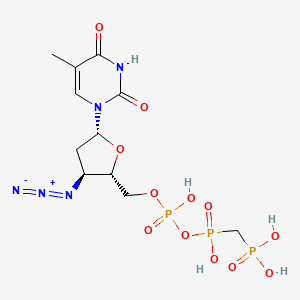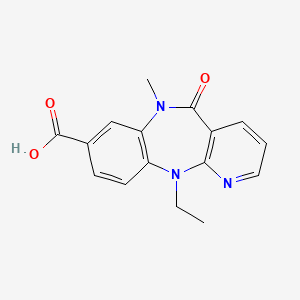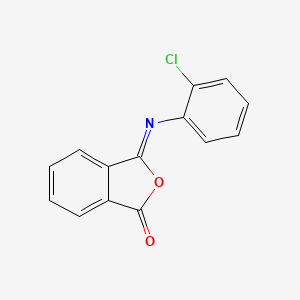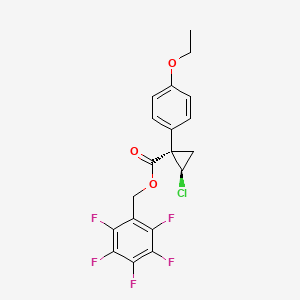
(2,3,4,5,6-pentafluorophenyl)methyl (1R,2R)-2-chloro-1-(4-ethoxyphenyl)cyclopropane-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,3,4,5,6-pentafluorophenyl)methyl (1R,2R)-2-chloro-1-(4-ethoxyphenyl)cyclopropane-1-carboxylate is a complex organic compound characterized by its unique structural features. This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine. Its structure includes a pentafluorophenyl group, a cyclopropane ring, and an ethoxyphenyl group, which contribute to its distinct chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2,3,4,5,6-pentafluorophenyl)methyl (1R,2R)-2-chloro-1-(4-ethoxyphenyl)cyclopropane-1-carboxylate typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the cyclopropane ring, introduction of the pentafluorophenyl group, and the attachment of the ethoxyphenyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(2,3,4,5,6-pentafluorophenyl)methyl (1R,2R)-2-chloro-1-(4-ethoxyphenyl)cyclopropane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biology, (2,3,4,5,6-pentafluorophenyl)methyl (1R,2R)-2-chloro-1-(4-ethoxyphenyl)cyclopropane-1-carboxylate can be used as a probe to study enzyme mechanisms and protein interactions. Its fluorinated phenyl group can enhance the compound’s stability and bioavailability.
Medicine
In medicine, this compound has potential applications as a pharmaceutical intermediate. Its unique structural features may contribute to the development of new drugs with improved efficacy and safety profiles.
Industry
In industry, this compound can be used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various industrial processes.
Wirkmechanismus
The mechanism of action of (2,3,4,5,6-pentafluorophenyl)methyl (1R,2R)-2-chloro-1-(4-ethoxyphenyl)cyclopropane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and triggering specific biochemical pathways. The pentafluorophenyl group may enhance the compound’s binding affinity and selectivity, while the cyclopropane ring can provide structural rigidity.
Eigenschaften
CAS-Nummer |
104260-00-6 |
|---|---|
Molekularformel |
C19H14ClF5O3 |
Molekulargewicht |
420.8 g/mol |
IUPAC-Name |
(2,3,4,5,6-pentafluorophenyl)methyl (1R,2R)-2-chloro-1-(4-ethoxyphenyl)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C19H14ClF5O3/c1-2-27-10-5-3-9(4-6-10)19(7-12(19)20)18(26)28-8-11-13(21)15(23)17(25)16(24)14(11)22/h3-6,12H,2,7-8H2,1H3/t12-,19+/m1/s1 |
InChI-Schlüssel |
LCCIDIGZMOSLJE-BLVKFPJESA-N |
Isomerische SMILES |
CCOC1=CC=C(C=C1)[C@]2(C[C@H]2Cl)C(=O)OCC3=C(C(=C(C(=C3F)F)F)F)F |
Kanonische SMILES |
CCOC1=CC=C(C=C1)C2(CC2Cl)C(=O)OCC3=C(C(=C(C(=C3F)F)F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



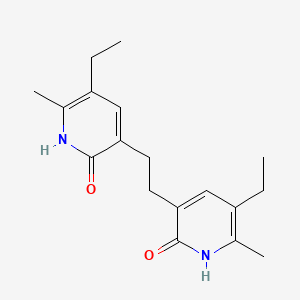
![1-[(2-Aminonaphthalen-1-yl)methyl]naphthalen-2-ol](/img/structure/B12804822.png)
